molecular formula C18H27N3O3 B2360627 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034303-44-9

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

カタログ番号 B2360627
CAS番号: 2034303-44-9
分子量: 333.432
InChIキー: BXLHUXJDWZMFLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds. It includes a piperidine ring, which is a common feature in many drugs, and a benzoxazole ring, which is a type of heterocyclic compound also found in various pharmaceuticals .


Molecular Structure Analysis

The compound contains a piperidine ring and a benzoxazole ring. These structures are common in many bioactive compounds and pharmaceuticals .

科学的研究の応用

Synthesis of Heterocyclic Derivatives

This compound is involved in the synthesis of heterocyclic derivatives through reactions catalyzed under specific conditions. For example, Bacchi et al. (2005) describe the synthesis of heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione from reactions involving prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions. This research showcases the compound's role in producing a variety of biologically relevant structures through palladium-catalyzed reactions (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Molecular Interaction Studies

The detailed understanding of molecular interactions of compounds, including N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, with biological receptors is crucial for drug development. Shim et al. (2002) explored the molecular interactions of a related antagonist compound with the CB1 cannabinoid receptor, highlighting the importance of conformational analysis in drug design. This study underscores the potential of such compounds in the development of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Anti-inflammatory and Analgesic Agent Development

Research into novel compounds for anti-inflammatory and analgesic purposes often explores derivatives of complex molecules. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This demonstrates the compound's relevance in synthesizing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enantioselective Synthesis

Enantioselective synthesis is crucial for creating compounds with specific desired biological activities. Cann et al. (2012) developed a stereoselective synthesis for a CGRP receptor inhibitor, emphasizing the importance of chiral centers in biological activity and drug efficacy. This highlights the utility of complex compounds in the synthesis of targeted therapies (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Nathan, Remy, Sausker, & Wang, 2012).

作用機序

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures are used in pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. It’s important to handle all chemicals with appropriate safety precautions .

将来の方向性

Future research could involve further studying this compound’s biological activity, optimizing its synthesis, and investigating its potential uses in pharmaceuticals or other applications .

特性

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c22-18(17-15-3-1-2-4-16(15)24-20-17)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h13-14H,1-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLHUXJDWZMFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。